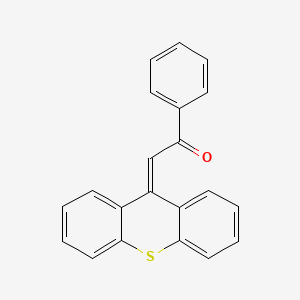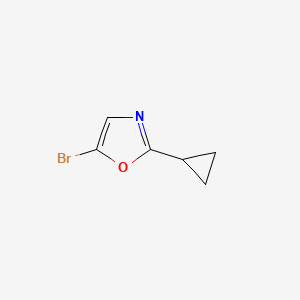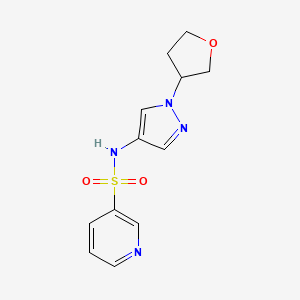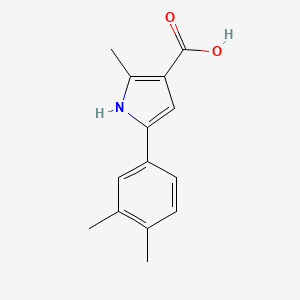
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one, also known as thioflavin T, is a fluorescent dye used in scientific research to detect and visualize amyloid fibrils. Amyloid fibrils are protein aggregates that are associated with various diseases, including Alzheimer's, Parkinson's, and Huntington's disease. Thioflavin T has been widely used in the field of neurodegenerative diseases to study the formation and structure of amyloid fibrils.
作用机制
Thioflavin T binds to the cross-beta structure of amyloid fibrils, resulting in a significant increase in fluorescence intensity. The binding of 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T to amyloid fibrils is thought to be due to the interaction of its phenyl and thioxanthene moieties with the hydrophobic core of the fibril. Thioflavin T has been shown to be highly specific for amyloid fibrils and does not bind to other proteins or structures.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on cells or tissues. It is a non-toxic dye that can be used in live cells and animals without causing any harm.
实验室实验的优点和局限性
Thioflavin T has several advantages for lab experiments. It is a highly specific dye that can detect and visualize amyloid fibrils with high sensitivity. It is also relatively easy to use and can be applied to a wide range of samples, including cells, tissues, and animal models. However, 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T has some limitations. It is a fluorescent dye that requires a fluorescence microscope or spectrofluorometer for detection, which can be expensive and time-consuming. Thioflavin T is also sensitive to environmental factors, such as pH and temperature, which can affect its binding to amyloid fibrils.
未来方向
Thioflavin T has been widely used in the field of neurodegenerative diseases to study amyloid fibrils. However, there are still many areas of research that can be explored. One future direction is to develop new fluorescent dyes that can detect and visualize other protein aggregates, such as tau fibrils. Another direction is to use 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T in combination with other techniques, such as electron microscopy and X-ray crystallography, to study the structure of amyloid fibrils in more detail. Additionally, 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T can be used to screen for compounds that inhibit amyloid fibril formation, which could lead to the development of new therapies for neurodegenerative diseases.
合成方法
Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with 2-aminobenzothiazole in the presence of sulfuric acid. The resulting product is then reacted with 2-chloroacetophenone to yield 1-Phenyl-2-(9H-thioxanthen-9-ylidene)ethan-1-one T. The synthesis method has been well established and is relatively simple to perform.
科学研究应用
Thioflavin T is widely used in the field of neurodegenerative diseases to study the formation and structure of amyloid fibrils. It is commonly used in fluorescence microscopy and spectroscopy to detect and visualize amyloid fibrils in vitro and in vivo. Thioflavin T has also been used to study the kinetics of amyloid fibril formation and to screen for compounds that inhibit amyloid fibril formation.
属性
IUPAC Name |
1-phenyl-2-thioxanthen-9-ylideneethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14OS/c22-19(15-8-2-1-3-9-15)14-18-16-10-4-6-12-20(16)23-21-13-7-5-11-17(18)21/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWWLMLIVZIGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-3-(2,3-dihydro-1H-inden-5-yloxy)propan-2-ol](/img/structure/B2963479.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B2963481.png)

![8-(3,5-dimethylphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963483.png)

![Methyl 5-amino-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2963485.png)
![N-(2-fluorophenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2963486.png)



![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2963495.png)


![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2963502.png)